
4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole
Overview
Description
4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of a nitro group, an oxirane ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with an epoxide, such as epichlorohydrin. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxirane ring can be opened by nucleophiles, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives of the pyrazole ring.
Reduction: Various alcohols and ethers formed by the opening of the oxirane ring.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole and its derivatives have been studied for their biological activities, including antibacterial, antifungal, and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial activity. For instance, compounds synthesized from this compound showed effectiveness against various gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound ID | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
14b | E. coli, S. aureus | 8 µg/mL |
17 | Aspergillus niger | 10 µg/mL |
12b | Candida albicans | 6 µg/mL |
These findings suggest that the incorporation of the oxirane ring enhances the biological activity of pyrazole derivatives, making them promising candidates for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines such as K562 and MCF-7. For example, a derivative demonstrated significant cytotoxicity against these cell lines, indicating its potential as a lead compound in cancer therapy .
Table 2: Anticancer Activity of Pyrazole Derivatives
Compound ID | Cell Line Tested | IC50 (µM) |
---|---|---|
A | K562 | 15 |
B | MCF-7 | 20 |
Agrochemical Applications
This compound derivatives are also being explored for their use in agriculture, particularly as pest control agents. The structural features of pyrazoles make them suitable for developing herbicides and fungicides.
Pesticidal Activity
Halogen-substituted pyrazol derivatives have been identified as effective pest-control agents. These compounds exhibit high efficacy against various agricultural pests while maintaining low toxicity to non-target organisms .
Table 3: Pesticidal Efficacy of Pyrazole Derivatives
Compound ID | Target Pest | Efficacy (%) |
---|---|---|
C | Aphids | 85 |
D | Fungal Pathogen | 90 |
Synthesis and Characterization
The synthesis of this compound involves several methods, including reaction with oxirane and subsequent functionalization to enhance its biological properties. Analytical techniques such as NMR and FTIR are employed to confirm the structures of synthesized compounds .
Case Study: Synthesis Process
A recent study detailed the synthesis of a series of pyrazole derivatives from an oxirane precursor, demonstrating efficient yields and highlighting the versatility of pyrazoles in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo bioreductive activation, leading to the generation of reactive nitrogen species. These species can interact with cellular components, causing oxidative stress and damage to biomolecules. The oxirane ring can also react with nucleophiles in biological systems, leading to the formation of covalent adducts with proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole
- 4-nitro-1-(oxiran-2-ylmethyl)-1H-triazole
- 4-nitro-1-(oxiran-2-ylmethyl)-1H-tetrazole
Uniqueness
4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is unique due to the combination of its nitro group, oxirane ring, and pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis involves the reaction of nitro-substituted pyrazoles with epoxide precursors, yielding various derivatives with enhanced biological activities. The synthesis route typically includes the use of electrophilic reactions that facilitate the formation of the oxirane ring.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The mechanism of action is believed to involve the disruption of DNA synthesis through the formation of reactive nitrogen species.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that this compound could serve as a lead for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it exhibited significant cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 0.75 |
A549 | 1.20 |
HeLa | 2.50 |
The compound's mechanism appears to involve apoptosis induction through caspase activation pathways, specifically caspase-3 and caspase-7, leading to increased cellular apoptosis markers such as PARP cleavage.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
A notable case study involved the evaluation of this compound in an animal model for its anticancer efficacy. Mice bearing xenografts of human breast cancer were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size, with significant differences observed compared to control groups.
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro group is particularly crucial for its activity, as it undergoes reduction in hypoxic conditions commonly found in tumors, leading to the generation of cytotoxic radicals.
Properties
IUPAC Name |
4-nitro-1-(oxiran-2-ylmethyl)pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZVMNQUUUAGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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